molecular formula C16H13N3O3 B14381756 1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one CAS No. 88538-50-5

1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one

Cat. No.: B14381756
CAS No.: 88538-50-5
M. Wt: 295.29 g/mol
InChI Key: UBLJVVIPZNBAND-UHFFFAOYSA-N
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Description

1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a methyl group and a nitro group on the benzimidazole ring, as well as a phenyl group attached to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be carried out in various solvents, such as methanol, ethanol, or acetonitrile, and often requires the presence of a catalyst like hydrochloric acid or potassium hydroxide .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves multi-step processes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to DNA grooves and exhibit DNA-cleavage properties, which contribute to its cytotoxic activities. It functions as a prodrug and must be activated by an NADH-dependent, mitochondrially localized, bacterial-like, type I nitroreductase .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1H-benzimidazole: Shares the benzimidazole core structure but lacks the nitro and phenyl groups.

    5-Nitro-2-phenylbenzimidazole: Similar structure but with different substitution patterns on the benzimidazole ring.

    1-(2-Methyl-1H-benzimidazol-1-yl)-2-phenylethanone: Similar structure but with different functional groups

Uniqueness

1-[4-(2-Methyl-5-nitro-1H-benzimidazol-1-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

88538-50-5

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

1-[4-(2-methyl-5-nitrobenzimidazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C16H13N3O3/c1-10(20)12-3-5-13(6-4-12)18-11(2)17-15-9-14(19(21)22)7-8-16(15)18/h3-9H,1-2H3

InChI Key

UBLJVVIPZNBAND-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3=CC=C(C=C3)C(=O)C)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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